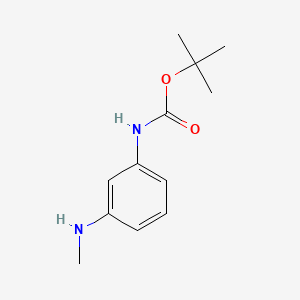

tert-Butyl (3-(methylamino)phenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (3-(methylamino)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(methylamino)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-(methylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQSQKBDOJILSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721003 | |

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134328-09-8 | |

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl (3-(methylamino)phenyl)carbamate

CAS Number: 1134328-09-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (3-(methylamino)phenyl)carbamate, a versatile chemical intermediate with applications in pharmaceutical research and development. The document details its chemical and physical properties, provides a potential synthetic protocol, and explores its relevance in medicinal chemistry.

Chemical and Physical Properties

A summary of the key physical and chemical properties of tert-butyl (3-(methylamino)phenyl)carbamate is presented in the table below. This data is essential for handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Number | 1134328-09-8 | [1][2] |

| Molecular Formula | C12H18N2O2 | [1] |

| Molecular Weight | 222.283 g/mol | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 302.3 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 136.6 ± 23.2 °C | [2] |

| PSA (Polar Surface Area) | 53.85 Ų | [2] |

| LogP | 2.92 | [2] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

| Index of Refraction | 1.579 | [2] |

Synthesis and Experimental Protocols

Reaction Scheme:

A potential synthesis could involve the protection of one of the amino groups of 3-methylaminoaniline with a tert-butoxycarbonyl (Boc) group.

Diagram of a Potential Synthetic Workflow:

Caption: A potential workflow for the synthesis of tert-butyl (3-(methylamino)phenyl)carbamate.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylaminoaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The molar ratio of the amine to (Boc)₂O should be optimized to favor mono-protection.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure tert-butyl (3-(methylamino)phenyl)carbamate.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the presence of both the phenyl, methylamino, and tert-butyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O stretching of the carbamate group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

Carbamates, in general, are a significant class of compounds in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under acidic conditions.

While specific biological activities or signaling pathway involvement for tert-butyl (3-(methylamino)phenyl)carbamate are not extensively documented, its structural motif suggests its potential as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, a study on a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives reported promising anti-inflammatory activity.[3] This suggests that the phenylcarbamate scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

Potential Logical Relationship in Drug Discovery:

References

Technical Guide: Physical Properties and Analysis of tert-Butyl (3-(methylamino)phenyl)carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Dated: December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8), a key intermediate in pharmaceutical synthesis. This document includes a summary of its physical and chemical characteristics, detailed experimental protocols for its synthesis via Boc protection, and a standard method for its analysis by High-Performance Liquid Chromatography (HPLC). The information is intended to support research and development activities by providing a foundational understanding of this compound's behavior and handling.

Core Physical Properties

The physical properties of tert-Butyl (3-(methylamino)phenyl)carbamate are essential for its handling, storage, and use in synthetic applications. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| CAS Number | 1134328-09-8 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Boiling Point (Predicted) | 302.3 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 136.6 ± 23.2 °C | [2] |

| Appearance | Colorless liquid (Predicted) | |

| Solubility | Soluble in organic solvents. | [3] |

Synthesis Protocol: N-Boc Protection of 3-(methylamino)aniline

The synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate is typically achieved through the protection of the primary amine of 3-(methylamino)aniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group.

Materials and Reagents

-

3-(methylamino)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 3-(methylamino)aniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

-

Analytical Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of tert-Butyl (3-(methylamino)phenyl)carbamate.

Instrumentation and Conditions

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration. A starting point could be a linear gradient from 10% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV at 210 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

Analytical Workflow

References

An In-depth Technical Guide on the Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (3-(methylamino)phenyl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. Understanding the solubility of this compound is essential for its application in drug discovery, chemical synthesis, and formulation development.

Quantitative Solubility Data

Table 1: Quantitative Solubility of tert-Butyl (3-(methylamino)phenyl)carbamate at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (M) | Method of Determination | Notes |

| Water | 18.02 | Data not available | Data not available | Shake-Flask Method | |

| Ethanol | 46.07 | Data not available | Data not available | Shake-Flask Method | |

| Methanol | 32.04 | Data not available | Data not available | Shake-Flask Method | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Data not available | Data not available | Shake-Flask Method | |

| Dichloromethane (DCM) | 84.93 | Data not available | Data not available | Shake-Flask Method | |

| Acetone | 58.08 | Data not available | Data not available | Shake-Flask Method | |

| Acetonitrile | 41.05 | Data not available | Data not available | Shake-Flask Method | |

| Ethyl Acetate | 88.11 | Data not available | Data not available | Shake-Flask Method | |

| Hexane | 86.18 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocols for Solubility Determination

To empower researchers to generate their own solubility data, this section provides detailed methodologies for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of the compound's solubility in various solvents and can help in classifying it based on its polarity and functional groups.

Materials:

-

tert-Butyl (3-(methylamino)phenyl)carbamate

-

Small test tubes or vials (1.5 mL)

-

Vortex mixer

-

Pipettes

-

A selection of solvents: water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents from Table 1.

Procedure:

-

Add approximately 1-2 mg of tert-Butyl (3-(methylamino)phenyl)carbamate to a small test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations. For aqueous solutions, the pH can be tested with litmus paper to indicate acidic or basic properties.[1]

The following diagram illustrates the logical workflow for qualitative solubility testing.

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4][5][6]

Materials:

-

tert-Butyl (3-(methylamino)phenyl)carbamate

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

A selection of solvents from Table 1.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl (3-(methylamino)phenyl)carbamate to a vial. Ensure there is enough solid to maintain saturation and that undissolved solid is visible.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and attach a syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of tert-Butyl (3-(methylamino)phenyl)carbamate of known concentrations.

-

Generate a calibration curve using the standard solutions with an appropriate analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in mg/mL or Molarity (M) using the measured concentration and the dilution factor.

-

The following diagram illustrates the workflow for the shake-flask method.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for tert-Butyl (3-(methylamino)phenyl)carbamate are not detailed in the available literature, related compounds containing the tert-butyl carbamate moiety are of interest in drug discovery. For instance, some carbamate derivatives are used as PROTAC (Proteolysis Targeting Chimera) linkers.[7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical relationship in a PROTAC-mediated protein degradation pathway is illustrated below.

Further research is required to determine if tert-Butyl (3-(methylamino)phenyl)carbamate has any specific biological targets or can function as a component in such a system. Its solubility will be a critical factor in its potential utility in biological assays and as a therapeutic agent.

References

- 1. scribd.com [scribd.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Characterization of tert-Butyl (3-(methylamino)phenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data expected for tert-butyl (3-(methylamino)phenyl)carbamate), alongside detailed experimental protocols for acquiring such data. Due to the limited availability of public experimental data for this specific compound, this document focuses on the methodologies and expected spectral characteristics based on its chemical structure.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections detail the standard operating procedures for obtaining high-quality spectral data for a solid organic compound such as tert-butyl (3-(methylamino)phenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Securely cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.1.2. ¹H NMR Spectroscopy Acquisition

-

Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

-

Phase the spectrum and correct the baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

2.1.3. ¹³C NMR Spectroscopy Acquisition

-

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

-

Tune and match the probe for the ¹³C frequency.

-

Set the acquisition parameters for a proton-decoupled ¹³C experiment. A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the FID and process the data as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2.2.2. IR Spectrum Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

With the sample in place, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

The choice of solvent will depend on the ionization technique to be used (e.g., ESI, APCI).

2.3.2. Mass Spectrum Acquisition (Electrospray Ionization - ESI)

-

Set the mass spectrometer to the desired ionization mode (positive or negative). For tert-butyl (3-(methylamino)phenyl)carbamate, positive ion mode is likely to be more informative.

-

Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the molecular ion.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

If desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl (3-(methylamino)phenyl)carbamate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves a two-step process commencing with the selective mono-Boc protection of m-phenylenediamine, followed by reductive amination to introduce the methyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule incorporating a Boc-protected aniline and a secondary methylamine. This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of the protected and reactive amino groups allows for sequential chemical modifications, a key advantage in multi-step synthetic campaigns.

Overall Synthetic Scheme

The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is achieved through a two-step reaction sequence as illustrated below. The initial step focuses on the selective protection of one of the two amino groups of m-phenylenediamine using di-tert-butyl dicarbonate. The subsequent step involves the methylation of the remaining free amino group via reductive amination with formaldehyde.

tert-Butyl (3-(methylamino)phenyl)carbamate safety and handling

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (3-(methylamino)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting. The information herein is compiled from available safety data sheets and general best practices for handling carbamate compounds.

Chemical Identification

| Identifier | Value |

| Chemical Name | tert-Butyl (3-(methylamino)phenyl)carbamate |

| CAS Number | 1134328-09-8[1][2] |

| Molecular Formula | C13H20N2O2[3] |

| Molecular Weight | 236.31 g/mol [3] |

| Synonyms | N/A |

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification according to the Globally Harmonized System (GHS). Hazard statements can vary between suppliers.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4][5] |

Signal Word: Warning [4]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][5]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4]

Physical and Chemical Properties

Limited public data is available for the physical properties of this specific compound. Properties are often extrapolated from similar carbamate compounds.

| Property | Value |

| Appearance | Off-white solid (Typical for related compounds)[6] |

| Odor | No information available[6] |

| Melting Point | 105 - 109 °C (for tert-Butyl carbamate)[6][7] |

| Boiling Point | No information available[6][7] |

| Solubility | No specific data available. |

| Stability | Stable under recommended storage conditions.[7] |

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Minimize dust generation and accumulation.[9]

-

Use appropriate personal protective equipment (See Section 5.0).

-

Wash hands thoroughly after handling and before leaving the laboratory.[10]

-

Keep containers tightly closed when not in use.[10]

Storage:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for safety.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[10][11] | Protects against splashes and dust particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene rubber.[11] Consult manufacturer data for breakthrough times. | Prevents skin contact and irritation. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron may be needed for larger quantities.[8][10] | Minimizes potential skin exposure. |

| Respiratory Protection | All work should be conducted in a chemical fume hood. If a hood is not available or engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for dusts).[8][10] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[4] |

First Aid Measures

In the event of exposure, follow these procedures immediately.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[10] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[4][10] If skin irritation occurs, seek medical advice.[9] |

| Inhalation | Move person to fresh air and keep comfortable for breathing.[4] If breathing is difficult, give oxygen.[12] If not breathing, give artificial respiration.[4] Seek medical attention.[10] |

| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person.[12] Call a POISON CENTER or doctor immediately.[4] |

Spill and Disposal Procedures

Spill Cleanup:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear full PPE as described in Section 5.0.

-

For small spills, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled, and closed container for disposal.[10]

-

Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Waste Disposal:

-

All waste containing tert-Butyl (3-(methylamino)phenyl)carbamate must be treated as hazardous waste.[8]

-

Collect chemical waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and compatible container.[8]

-

Dispose of all waste in accordance with local, state, and federal regulations.[8]

Experimental Protocols

Standard Protocol for Handling tert-Butyl (3-(methylamino)phenyl)carbamate:

-

Preparation and Pre-Handling:

-

Conduct a thorough risk assessment for the planned experiment.

-

Ensure a certified chemical fume hood is operational.

-

Verify that a safety shower and eyewash station are accessible and unobstructed.[10]

-

Inspect the chemical container for any damage or leaks.

-

Don all required PPE as specified in Section 5.0. Inspect gloves for any signs of degradation before use.[8]

-

-

Handling and Use (inside a chemical fume hood):

-

Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust or vapors.[8]

-

Use a spatula to carefully transfer the solid material, avoiding the creation of dust clouds.[10]

-

If dissolving the solid, add it slowly to the solvent while stirring.

-

Keep the container tightly closed when not in use to prevent contamination and exposure.[10]

-

-

Post-Handling and Cleanup:

-

Thoroughly clean the work area, wiping down all surfaces with a suitable solvent to decontaminate them.

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Remove PPE carefully, avoiding self-contamination. Dispose of single-use PPE (like gloves) in the designated hazardous waste container.[8]

-

Wash hands and any exposed skin thoroughly with soap and water before leaving the work area.[10]

-

Visualizations

Caption: General workflow for safely handling tert-Butyl (3-(methylamino)phenyl)carbamate.

Caption: Logical workflow for responding to an accidental exposure event.

References

- 1. parchem.com [parchem.com]

- 2. CAS#:1134328-09-8 | tert-Butyl (3-(methylamino)phenyl)carbamate | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. abmole.com [abmole.com]

An In-depth Technical Guide to tert-Butyl (3-(methylamino)phenyl)carbamate

IUPAC Name: tert-Butyl N-[3-(methylamino)phenyl]carbamate

This technical guide provides a comprehensive overview of tert-butyl N-[3-(methylamino)phenyl]carbamate, a molecule of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, a proposed synthesis protocol, and discusses its potential applications based on the well-established roles of carbamates in pharmaceuticals.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl N-[3-(methylamino)phenyl]carbamate are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 1134328-09-8 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Boiling Point | 302.3 °C at 760 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | 136.6 °C | [1] |

| LogP | 2.92 | [1] |

Synthesis of tert-Butyl N-[3-(methylamino)phenyl]carbamate

The synthesis of tert-butyl N-[3-(methylamino)phenyl]carbamate can be achieved through the protection of the primary amine of 3-(methylamino)aniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and widely used method for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine.[3][4]

Materials:

-

3-(methylamino)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture)[4]

-

A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))[3]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-(methylamino)aniline in the chosen solvent.

-

Add 1.1 to 1.5 equivalents of the base to the solution and stir.

-

Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure tert-butyl N-[3-(methylamino)phenyl]carbamate.

References

- 1. CAS#:1134328-09-8 | tert-Butyl (3-(methylamino)phenyl)carbamate | Chemsrc [chemsrc.com]

- 2. parchem.com [parchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to tert-Butyl (3-(methylamino)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8) is a valuable chemical intermediate frequently employed in the fields of medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and a secondary methylamine on a phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly those developed as therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for selective chemical modifications at the primary amine position. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its role in synthetic organic chemistry.

Commercial Availability

tert-Butyl (3-(methylamino)phenyl)carbamate is commercially available from a range of chemical suppliers. It is typically offered in various quantities, from milligrams to kilograms, to cater to both research and development and larger-scale manufacturing needs.

Table 1: Commercial Suppliers of tert-Butyl (3-(methylamino)phenyl)carbamate

| Supplier | Available Quantities | Purity |

| Parchem | Inquire for details | Inquire for details |

| VT Chemical | 1g, 5g, 10g, 25g, 100g, 500g, 1kg, 5kg | ≥95%[1] |

| Appchem | Inquire for details | Inquire for details |

| Ambeed | Inquire for details | Inquire for details |

| Chemsrc | 50mg, 250mg, 1g, 10g, 100mg | ≥98% |

| Angene Chemical | 25g | Inquire for details[2] |

| AccelaChem | Inquire for details | ≥95%[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of tert-Butyl (3-(methylamino)phenyl)carbamate

| Property | Value | Reference |

| CAS Number | 1134328-09-8 | [1][4][5][6] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][4][5][6] |

| Molecular Weight | 222.28 g/mol | [1][5][6] |

| Appearance | Inquire with supplier | |

| Purity | ≥95% to ≥98% | [1] |

| Synonyms | tert-butyl 3-(methylamino)phenylcarbamate, (3-Methylamino-phenyl)-carbamic acid tert-butyl ester | [1][5] |

Synthesis and Experimental Protocols

A representative, though general, experimental protocol for the Boc-protection of an aniline derivative is as follows. Note: This is a general procedure and may require optimization for the specific synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

General Experimental Protocol: Boc Protection of an Aminophenyl Derivative

-

Dissolution: Dissolve the starting aminophenyl compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents).

-

Base (Optional): A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be added to scavenge the acid byproduct.

-

Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired tert-butyl carbamate.

Role in Drug Discovery and Development

Carbamates, in general, are a significant structural motif in a wide array of approved therapeutic agents.[7] The carbamate group is often utilized as a stable and isosteric replacement for an amide bond in peptidomimetics, enhancing metabolic stability and cell permeability.[7] The tert-butyl carbamate moiety, in particular, serves as a crucial protecting group for amines in multi-step syntheses of complex drug molecules.

While specific signaling pathways directly modulated by tert-Butyl (3-(methylamino)phenyl)carbamate are not documented, its importance lies in its role as a key building block for compounds that do target specific biological pathways. For instance, derivatives of phenyl carbamates have been investigated for their anti-inflammatory properties.

Below is a logical workflow illustrating the general utility of a protected diamine building block like tert-Butyl (3-(methylamino)phenyl)carbamate in a drug discovery context.

Caption: A logical workflow from the synthesis of the title compound to its application in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl (3-(methylamino)phenyl)carbamate is not widely available, general safety precautions for handling fine chemicals should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to request an SDS from the supplier.

This technical guide provides a foundational understanding of tert-Butyl (3-(methylamino)phenyl)carbamate for its application in research and development. For specific experimental procedures and safety handling, always refer to supplier documentation and relevant scientific literature.

References

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. parchem.com [parchem.com]

- 7. tert-butyl N-[4-(methylamino)phenyl]carbamate | C12H18N2O2 | CID 13855175 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of tert-Butyl (3-(methylamino)phenyl)carbamate

This technical guide provides a detailed overview of tert-Butyl (3-(methylamino)phenyl)carbamate, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The guide outlines the compound's alternative names and key identifiers, summarizes its chemical properties, and discusses the current understanding of its biological significance, supported by available data.

Nomenclature and Identification

tert-Butyl (3-(methylamino)phenyl)carbamate is identified by several alternative names and registry numbers, crucial for accurate tracking and referencing in scientific literature and databases.

Alternative Names:

-

(3-Methylamino-phenyl)-carbamic acid tert-butyl ester[1]

-

tert-butyl N-[3-(methylamino)phenyl]carbamate

-

Carbamic acid, N-[3-(methylamino)phenyl]-, 1,1-dimethylethyl ester

Primary Identifier:

A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Identifier |

| CAS Number | 1134328-09-8[1][2] |

| Molecular Formula | C12H18N2O2[1][2] |

| Molecular Weight | 222.28 g/mol [1] |

| MDL Number | MFCD11858352[2] |

| SMILES | O=C(OC(C)(C)C)NC1=CC=CC(NC)=C1[2] |

Physicochemical Properties

The fundamental physicochemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Formula | C12H18N2O2[1][2] |

| Molecular Weight | 222.28 g/mol [1] |

Further experimental data on properties such as melting point, boiling point, and solubility are not consistently available in public databases and would require experimental determination.

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis, purification, and analysis of tert-Butyl (3-(methylamino)phenyl)carbamate are not widely published. Researchers typically adapt general organic synthesis and purification techniques, such as those described in standard laboratory manuals, and tailor them to the specific requirements of this compound. Key steps would generally include:

-

Synthesis: The synthesis would likely involve the reaction of a suitable precursor, such as 3-(methylamino)aniline, with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The reaction progress would be monitored using techniques like Thin Layer Chromatography (TLC).

-

Purification: Following the reaction, the crude product would be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification methods include column chromatography on silica gel or recrystallization from an appropriate solvent system.

-

Characterization: The identity and purity of the final compound would be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

As of the current available information, there are no specific signaling pathways or detailed biological activities that have been definitively associated with tert-Butyl (3-(methylamino)phenyl)carbamate in publicly accessible scientific literature. This compound is primarily available as a building block or intermediate for chemical synthesis.

Due to the absence of defined signaling pathways involving this compound, the requested visualization using Graphviz is not applicable at this time. Further research would be required to elucidate its potential biological roles and mechanisms of action.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and conduct their own validation experiments.

References

Navigating the Stability of tert-Butyl (3-(methylamino)phenyl)carbamate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the optimal storage conditions and stability profile of tert-Butyl (3-(methylamino)phenyl)carbamate (CAS No. 1134328-09-8), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering critical information for maintaining the integrity and purity of this compound.

Core Storage Recommendations

The longevity and stability of tert-Butyl (3-(methylamino)phenyl)carbamate are contingent upon adherence to precise storage protocols. The following table summarizes the recommended conditions based on available safety data sheets and general chemical principles for carbamate compounds.

| Parameter | Recommended Condition |

| Temperature | 2-8°C (Refrigerated) |

| Atmosphere | Store in a dry, well-ventilated area. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. |

| Container | Keep in a tightly sealed, light-resistant container to prevent photodegradation and moisture ingress. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |

Physicochemical Properties

Understanding the fundamental physical and chemical properties of tert-Butyl (3-(methylamino)phenyl)carbamate is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage Temperature | 2-8°C |

Stability Profile and Potential Degradation Pathways

tert-Butyl (3-(methylamino)phenyl)carbamate possesses two primary functionalities susceptible to degradation: the tert-butoxycarbonyl (Boc) protecting group and the carbamate ester linkage. Understanding these liabilities is crucial for anticipating and mitigating potential purity issues.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile in acidic conditions. Exposure to even mild acids can lead to the cleavage of the Boc group, yielding 3-(methylamino)aniline, carbon dioxide, and isobutylene.

Alkaline-Catalyzed Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis under basic conditions. This process typically follows a BAC2 mechanism, involving nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of 3-(methylamino)aniline, tert-butanol, and carbonate. The rate of hydrolysis can vary significantly depending on the pH and temperature.

Thermal Degradation

The Boc protecting group is also susceptible to thermolytic cleavage at elevated temperatures, generally above 80°C. This degradation pathway results in the same products as acid-catalyzed hydrolysis: 3-(methylamino)aniline, carbon dioxide, and isobutylene. Therefore, prolonged exposure to high temperatures during storage and handling should be strictly avoided.

Photodegradation

Experimental Protocols for Stability Assessment

To ensure the quality and establish a reliable shelf-life for tert-Butyl (3-(methylamino)phenyl)carbamate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

General Forced Degradation Protocol

Objective: To identify potential degradation products and degradation pathways.

Methodology:

-

Sample Preparation: Prepare a stock solution of tert-Butyl (3-(methylamino)phenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a predetermined time. Neutralize the sample before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a predetermined time. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a predetermined time.

-

Thermal Degradation (Solid State): Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C) for a predetermined time. Dissolve the stressed solid in the mobile phase for analysis.

-

Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.

Recommended Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended for peak purity analysis. |

| Injection Vol. | 10 µL |

Conclusion

The stability of tert-Butyl (3-(methylamino)phenyl)carbamate is critical for its successful application in research and development. Adherence to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment is paramount. Researchers should be aware of the potential for degradation via hydrolysis, thermolysis, and photolysis. The implementation of forced degradation studies and the use of a robust, stability-indicating analytical method will ensure the quality and reliability of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols: Tert-Butyl (3-(methylamino)phenyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of tert-butyl (3-(methylamino)phenyl)carbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically active compounds. This document offers detailed protocols for its preparation and subsequent elaboration, supported by representative data and schematic diagrams.

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate is a bifunctional molecule containing a Boc-protected aniline and a secondary methylamino group. This structure makes it an excellent building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, allowing for selective functionalization of the methylamino group. The Boc group can be readily removed under acidic conditions, revealing the aniline for further chemical modification. This strategic protection and deprotection sequence is crucial in the multi-step synthesis of complex molecules, such as kinase inhibitors.

Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate

The synthesis of tert-butyl (3-(methylamino)phenyl)carbamate is typically achieved through the selective N-Boc protection of the more nucleophilic amino group of N-methylbenzene-1,3-diamine.

General Synthetic Scheme

Caption: Synthesis of tert-Butyl (3-(methylamino)phenyl)carbamate.

Experimental Protocol: N-Boc Protection

This protocol is a representative procedure based on standard methods for the N-Boc protection of anilines.

-

Reaction Setup: To a solution of N-methylbenzene-1,3-diamine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq.).

-

Addition of Boc-Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-(methylamino)phenyl)carbamate.

| Parameter | Value |

| Starting Material | N-Methylbenzene-1,3-diamine |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 85-95% |

| Purification | Flash Column Chromatography |

Application in the Synthesis of Amide Derivatives

The methylamino group of tert-butyl (3-(methylamino)phenyl)carbamate can readily undergo acylation to form various amide derivatives. This is a common strategy in the synthesis of bioactive molecules.[1]

General Workflow for Acylation

Caption: Acylation and subsequent deprotection workflow.

Experimental Protocol: Amide Coupling

This protocol is adapted from general amide coupling procedures.[1]

-

Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in N,N-dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq.), hydroxybenzotriazole (HOBt, 1.5 eq.), and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) at 0 °C.

-

Addition of Amine: After stirring for 15 minutes, add a solution of tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq.) in DMF.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

| Reagent | Molar Equivalent |

| Carboxylic Acid | 1.0 |

| tert-Butyl (3-(methylamino)phenyl)carbamate | 1.1 |

| EDCI | 1.5 |

| HOBt | 1.5 |

| DIPEA | 1.5 |

| Solvent | DMF |

| Reaction Time | 3-6 hours |

| Typical Yield | 70-90% |

Role in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted anilines are privileged scaffolds in the design of kinase inhibitors. tert-Butyl (3-(methylamino)phenyl)carbamate serves as a key intermediate for introducing a substituted aminophenyl moiety into potential drug candidates. The subsequent deprotection of the Boc group allows for further functionalization, such as the formation of a urea or sulfonamide linkage, which can be crucial for binding to the target kinase.

Logical Pathway in Kinase Inhibitor Synthesis

Caption: Use in multi-step kinase inhibitor synthesis.

Conclusion

tert-Butyl (3-(methylamino)phenyl)carbamate is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its differential reactivity, owing to the Boc-protected aniline and the free methylamino group, allows for sequential and controlled modifications. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the synthesis of complex target molecules.

References

tert-Butyl (3-(methylamino)phenyl)carbamate as a building block in medicinal chemistry

Introduction

Tert-Butyl (3-(methylamino)phenyl)carbamate (CAS: 1134328-09-8) is a bifunctional aromatic building block of significant interest in medicinal chemistry. Its structure incorporates a Boc-protected aniline, which offers a stable and versatile handle for various chemical transformations, and a secondary methylamino group that can serve as a key pharmacophoric element or a point for further molecular elaboration. The strategic placement of these functional groups in a meta-orientation on the phenyl ring allows for the synthesis of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific public-domain examples of its direct use in named drug candidates are limited, its structural analogue, tert-butyl (3-aminophenyl)carbamate, has been successfully employed in the synthesis of potent and selective enzyme inhibitors. These applications provide a strong rationale for the utility of tert-butyl (3-(methylamino)phenyl)carbamate in constructing novel therapeutic agents.

Versatility as a Building Block

The chemical utility of tert-butyl (3-(methylamino)phenyl)carbamate stems from the orthogonal reactivity of its two nitrogen-based functional groups. The Boc-protected amine is temporarily masked, allowing for selective reactions at the more nucleophilic methylamino group. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This differential reactivity is crucial for the controlled, stepwise synthesis of complex molecules.

Logical Workflow for Utilization in Synthesis

A typical synthetic workflow involving tert-butyl (3-(methylamino)phenyl)carbamate would follow a logical progression of reactions to build a target molecule.

Caption: Synthetic workflow using the building block.

Application in Kinase Inhibitor Synthesis: A Case Study with an Analogue

Signaling Pathway of EGFR

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

The following protocols are based on the synthesis of related compounds and represent potential synthetic routes utilizing tert-butyl (3-aminophenyl)carbamate, which can be adapted for tert-butyl (3-(methylamino)phenyl)carbamate.

Protocol 1: Synthesis of tert-Butyl (3-aminophenyl)carbamate

This protocol describes the reduction of a nitro group to an amine in the presence of a Boc-protecting group.[1]

Reaction Scheme:

Materials:

-

tert-butyl (3-nitrophenyl)carbamate

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve tert-butyl (3-nitrophenyl)carbamate in methanol in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling

This protocol details a standard amide coupling reaction, a common transformation for this type of building block.

Reaction Scheme:

Materials:

-

Carboxylic acid (R-COOH)

-

tert-butyl (3-aminophenyl)carbamate

-

N,N-Dimethylformamide (DMF)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add HATU and DIPEA to the solution and stir for a few minutes.

-

Add a solution of tert-butyl (3-aminophenyl)carbamate in DMF.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of tert-butyl (3-aminophenyl)carbamate.[1]

| Precursor | Product | Reagents | Solvent | Yield |

| tert-butyl (3-nitrophenyl)carbamate | tert-butyl (3-aminophenyl)carbamate | H₂, 10% Pd/C | MeOH | 80% |

Conclusion

Tert-Butyl (3-(methylamino)phenyl)carbamate is a promising building block for medicinal chemistry, offering a versatile platform for the synthesis of complex molecules. Its utility is underscored by the successful application of its close analogue, tert-butyl (3-aminophenyl)carbamate, in the development of kinase inhibitors. The differential reactivity of its functional groups allows for a controlled and stepwise synthetic approach, making it a valuable tool for drug discovery researchers. Further exploration of this building block is warranted to unlock its full potential in generating novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Bioactive Urea Derivatives from tert-Butyl (3-(methylamino)phenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the synthesis of a diverse library of urea derivatives starting from tert-butyl (3-(methylamino)phenyl)carbamate. This starting material is a key intermediate in the synthesis of various bioactive molecules, particularly those designed as kinase inhibitors for cancer therapy, such as analogs of Sorafenib and Regorafenib. The urea functional group is a critical pharmacophore, known for its ability to form key hydrogen bond interactions with protein targets.[1] These compounds often target signaling pathways implicated in cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.

This guide outlines a general synthetic workflow, from the initial reaction to purification and subsequent biological evaluation. It also includes representative data and visualizations to aid researchers in the development of novel urea-based therapeutic agents.

I. General Synthetic Workflow

The overall process for synthesizing and evaluating urea derivatives from tert-butyl (3-(methylamino)phenyl)carbamate follows a logical progression from chemical synthesis to biological testing. This workflow is crucial for the efficient discovery and optimization of lead compounds.

Caption: Experimental workflow from synthesis to biological evaluation.

II. Experimental Protocols

Protocol 1: General Synthesis of N'-(Aryl)-N-(3-((tert-butoxycarbonyl)amino)phenyl)-N-methylureas

This protocol describes a general method for the synthesis of urea derivatives via the reaction of tert-butyl (3-(methylamino)phenyl)carbamate with a variety of commercially available or synthesized aryl isocyanates.

Materials:

-

tert-Butyl (3-(methylamino)phenyl)carbamate

-

Aryl isocyanate (e.g., 4-chlorophenyl isocyanate, 3-(trifluoromethyl)phenyl isocyanate)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (3-(methylamino)phenyl)carbamate (1.0 eq).

-

Dissolve the starting material in anhydrous DCM or THF (approximately 10 mL per gram of carbamate).

-

To the stirred solution, add the aryl isocyanate (1.05 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Materials:

-

Crude urea derivative

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Compressed air or pump

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack the column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.

-

Load the dried, adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified urea derivative.

Protocol 3: Characterization of Synthesized Urea Derivatives

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the urea carbonyl (C=O) and N-H stretches, can be confirmed.

III. Data Presentation

The following table summarizes representative data for a series of urea derivatives synthesized from tert-butyl (3-(methylamino)phenyl)carbamate. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against relevant cancer cell lines.

| Compound ID | R Group on Isocyanate | Yield (%) | Purity (%) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Urea-01 | 4-Chlorophenyl | 85 | >98 | 5.2 ± 0.4 | 3.8 ± 0.3 |

| Urea-02 | 3-(Trifluoromethyl)phenyl | 82 | >99 | 2.1 ± 0.2 | 1.5 ± 0.1 |

| Urea-03 | 4-Fluorophenyl | 88 | >98 | 7.5 ± 0.6 | 6.1 ± 0.5 |

| Urea-04 | 2,4-Dichlorophenyl | 79 | >97 | 3.4 ± 0.3 | 2.9 ± 0.2 |

| Urea-05 | 4-Methoxyphenyl | 91 | >99 | 15.2 ± 1.1 | 12.8 ± 0.9 |

| Sorafenib | (Reference) | - | - | 2.5 ± 0.2 | 1.9 ± 0.1 |

Note: The data presented are representative and may vary depending on specific reaction and assay conditions.

IV. Signaling Pathways of Interest

The synthesized urea derivatives, particularly those analogous to Sorafenib, are designed to inhibit protein kinases involved in key signaling pathways that drive tumor growth and angiogenesis. The two primary pathways of interest are the Raf/MEK/ERK pathway and the VEGFR signaling pathway.

Raf/MEK/ERK Signaling Pathway

This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] Mutations in components of this pathway, particularly BRAF, are common in many cancers.

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of urea derivatives.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[5][6][7][8][9] This process is essential for tumor growth and metastasis.

Caption: The VEGFR signaling pathway and its inhibition by urea-based kinase inhibitors.

V. Concluding Remarks

The synthesis of urea derivatives from tert-butyl (3-(methylamino)phenyl)carbamate offers a versatile platform for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. Careful characterization and systematic biological evaluation are paramount to advancing these compounds through the drug discovery pipeline.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

Application of tert-Butyl (3-(methylamino)phenyl)carbamate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-Butyl (3-(methylamino)phenyl)carbamate) as a key intermediate in the synthesis of potent kinase inhibitors. The focus of this note is its application in the development of RAF inhibitors, a critical class of therapeutics in oncology that targets the RAS-RAF-MEK-ERK signaling pathway.

Introduction

tert-Butyl (3-(methylamino)phenyl)carbamate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a nucleophilic secondary amine and a Boc-protected aniline, making it a versatile reagent for introducing a substituted aminophenyl moiety into target molecules. This strategic placement of functional groups allows for sequential reactions, enabling the construction of complex kinase inhibitor scaffolds. One notable application is in the synthesis of substituted pyrimidine derivatives that act as potent inhibitors of RAF kinases, including BRAF and CRAF. These kinases are central components of the MAPK/ERK signaling cascade, which is frequently dysregulated in various human cancers.

Application in the Synthesis of RAF Kinase Inhibitors

tert-Butyl (3-(methylamino)phenyl)carbamate serves as a crucial starting material in the synthesis of a series of pyrimidine-based RAF inhibitors. The synthesis involves the reaction of the methylamino group of tert-butyl (3-(methylamino)phenyl)carbamate with a substituted pyrimidine core, followed by further functionalization to yield the final active pharmaceutical ingredient.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Cascade

The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, particularly BRAF and RAS, are common drivers of tumorigenesis. Inhibitors targeting BRAF and other kinases in this pathway have shown significant clinical efficacy in cancers such as melanoma and non-small cell lung cancer.

Experimental Protocols

The following protocols are based on procedures outlined in patent literature for the synthesis of pyrimidine-based RAF inhibitors.

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution

This protocol describes the reaction of tert-butyl (3-(methylamino)phenyl)carbamate with a dichlorinated pyrimidine derivative.

Reaction Scheme:

Materials:

-

tert-Butyl (3-(methylamino)phenyl)carbamate

-

2,4-dichloro-5-iodopyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Nitrogen atmosphere

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

-

To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in n-butanol, add tert-butyl (3-(methylamino)phenyl)carbamate (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-